

Investigating Pyroptosis: A Technical Guide to Using Cell-Permeable Caspase-1 Inhibitors

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Abstract

Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammatory caspases, primarily caspase-1. It plays a critical role in the host defense against pathogens but is also implicated in the pathophysiology of numerous inflammatory diseases. This technical guide provides an in-depth overview of the molecular mechanisms of pyroptosis and the application of cell-permeable caspase-1 inhibitors as essential research tools. We present detailed experimental protocols for inducing and quantifying pyroptosis, alongside a comprehensive summary of the quantitative effects of widely used inhibitors. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams generated using Graphviz to facilitate a clear understanding of the complex processes involved in pyroptosis research.

Introduction to Pyroptosis

Pyroptosis is a lytic, pro-inflammatory form of regulated cell death distinct from apoptosis and necrosis.[1] It is a crucial component of the innate immune response, triggered by the recognition of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[2][3] The hallmark of pyroptosis is the activation of inflammatory caspases, leading to the cleavage of Gasdermin D (GSDMD), membrane pore formation, cell

lysis, and the release of pro-inflammatory cytokines like Interleukin-1 β (IL-1 β) and Interleukin-18 (IL-18).[\[4\]](#)[\[5\]](#)[\[6\]](#)

The dysregulation of pyroptosis is associated with a wide range of inflammatory and autoimmune diseases, making it a significant area of research for therapeutic intervention.[\[2\]](#)[\[7\]](#) Cell-permeable caspase-1 inhibitors are invaluable tools for dissecting the molecular pathways of pyroptosis and for evaluating the therapeutic potential of targeting this cell death pathway.

Signaling Pathways of Pyroptosis

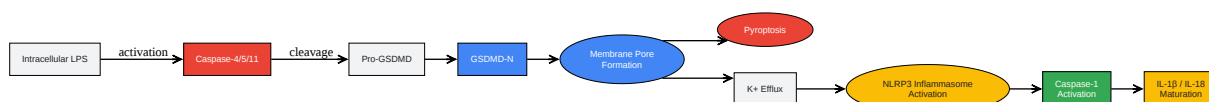
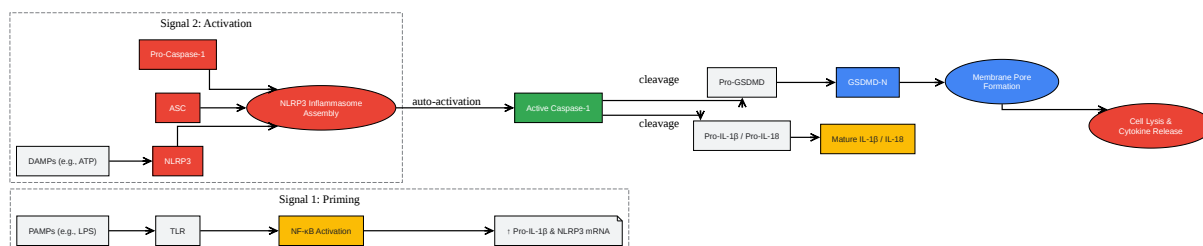
Pyroptosis is primarily mediated through two main pathways: the canonical and non-canonical pathways.

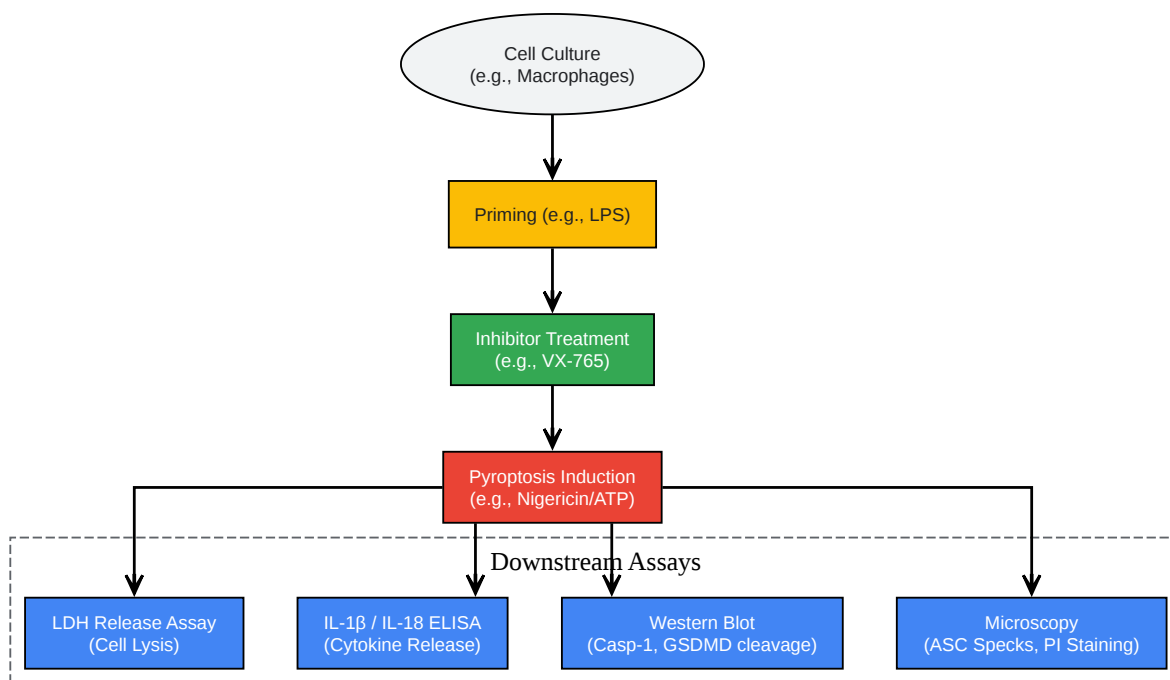
The Canonical Pyroptosis Pathway

The canonical pathway is dependent on the activation of caspase-1 within a multiprotein complex called the inflammasome.[\[5\]](#)[\[6\]](#) The most extensively studied inflammasome is the NLRP3 inflammasome.[\[2\]](#)[\[7\]](#) Activation of the canonical pathway typically requires two signals: a priming signal and an activation signal.[\[5\]](#)[\[7\]](#)

- **Priming Signal (Signal 1):** This signal, often initiated by the activation of Toll-like receptors (TLRs) by PAMPs like lipopolysaccharide (LPS), leads to the transcriptional upregulation of NLRP3 and pro-IL-1 β via the NF- κ B pathway.[\[2\]](#)[\[5\]](#)
- **Activation Signal (Signal 2):** A variety of stimuli, including ATP, pore-forming toxins, and crystalline structures, can trigger the assembly and activation of the NLRP3 inflammasome.[\[7\]](#)[\[8\]](#) This leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC, and subsequent proximity-induced auto-activation of pro-caspase-1.[\[4\]](#)[\[8\]](#)[\[9\]](#)

Activated caspase-1 then cleaves its substrates: pro-IL-1 β and pro-IL-18 are processed into their mature, active forms, and GSDMD is cleaved to release its N-terminal pore-forming domain (GSDMD-N).[\[4\]](#)[\[10\]](#) The GSDMD-N fragments oligomerize and insert into the plasma membrane, forming pores that disrupt the osmotic potential, leading to cell swelling, lysis, and the release of mature cytokines and other cellular contents.[\[11\]](#)[\[12\]](#)





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